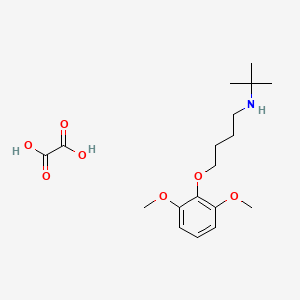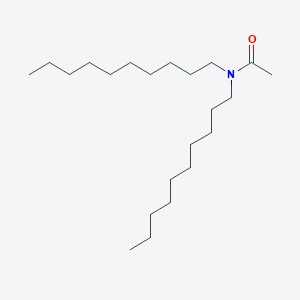![molecular formula C22H15NO4S B4975113 2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one, also known as NBThiophen, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
Applications De Recherche Scientifique
2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, this compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various applications. In addition, this compound has been shown to exhibit excellent solubility in organic solvents, making it easy to handle in laboratory experiments. However, the long-term effects of this compound on human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one in laboratory experiments include its high stability, low toxicity, and excellent solubility in organic solvents. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.
Orientations Futures
There are several future directions for research on 2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one. One potential area of research is the development of novel materials based on this compound for use in various applications such as organic electronics and material science. Another potential area of research is the optimization of the synthesis method of this compound to obtain even higher yields of pure product. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent.
Méthodes De Synthèse
The synthesis of 2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one involves a multi-step process that starts with the reaction of 2-benzothiophenone with 4-nitrobenzyl bromide in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to form the intermediate product, which is then reacted with salicylaldehyde to obtain this compound. This synthesis method has been optimized to obtain high yields of pure this compound.
Propriétés
IUPAC Name |
(2Z)-2-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S/c24-22-19-6-1-2-7-20(19)28-21(22)13-16-4-3-5-18(12-16)27-14-15-8-10-17(11-9-15)23(25)26/h1-13H,14H2/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHLFBGXDIWFJT-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)


![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)

![3-(2-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975080.png)
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![N-(3-methylphenyl)-3-(1-{[(4S*,6R*)-6-methyl-2-thioxohexahydro-4-pyrimidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B4975099.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)

![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)

